1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one
Overview
Description
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one is a complex organic compound with a unique structure that combines a cyclohexyl group, a tetramethylpiperidinyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the tetramethylpiperidinyl group, which can be synthesized from 2,2,6,6-tetramethylpiperidine. This intermediate is then reacted with cyclohexyl isocyanate to form the desired imidazolidinone structure. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but different reactivity and applications.
Cyclohexylamine: Another related compound that shares the cyclohexyl group but has different chemical properties.
Uniqueness
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one is unique due to its combination of structural elements, which confer specific reactivity and potential applications. Its imidazolidinone core, combined with the bulky tetramethylpiperidinyl group, makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O/c1-17(2)10-15(11-18(3,4)19-17)21-13-20(12-16(21)22)14-8-6-5-7-9-14/h14-15,19H,5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKNVTPWQBBKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CN(CC2=O)C3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155418 | |
Record name | 4-Imidazolidinone, 1-cyclohexyl-3-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446053-29-8 | |
Record name | 4-Imidazolidinone, 1-cyclohexyl-3-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446053-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Imidazolidinone, 1-cyclohexyl-3-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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